![molecular formula C18H13N5O2 B2798879 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile CAS No. 1357853-18-9](/img/structure/B2798879.png)

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

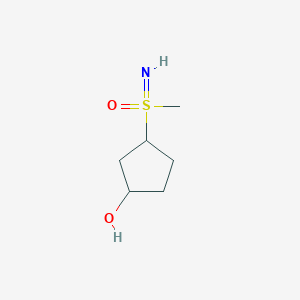

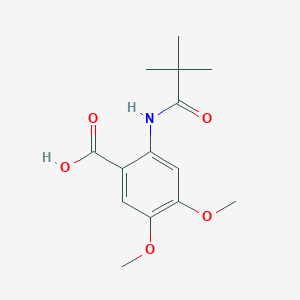

“2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile” is a complex organic compound. It belongs to a class of compounds known as 1,2,4-triazoloquinazolines . These compounds are known for their wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction is usually carried out in the presence of triethylamine .

Molecular Structure Analysis

The molecular structure of “2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile” is complex, with multiple functional groups attached to the ring structure. These functional groups, which can include alkyl, aryl, alkylamino, benzyl, keto, etc., are responsible for the activity of the compound .

Chemical Reactions Analysis

The chemical reactions involving “2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile” are complex and can involve several steps. For example, the synthesis of these compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Quality Control and Antimalarial Research

- Compounds similar to the one mentioned have been developed for quality control methods as promising antimalarial agents. For instance, derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, have been proposed for in-depth antimalarial studies. This includes quality control indicators such as solubility, identification, and assay by potentiometric titration among others, highlighting their potential in drug development and pharmaceutical quality assurance (Danylchenko et al., 2018).

Synthesis and Reactivity

- The synthesis of novel 3-substituted-1,2,3-triazolo[1,5-a]quinazolinones showcases the reactivity of acetonitriles, which are key to providing rapid structural variation. This synthesis process indicates the versatility of these compounds in creating diverse molecular structures potentially useful in various scientific and medicinal applications (Pokhodylo & Matiychuk, 2010).

Anticancer Potential

- Derivatives of 1,2,4-triazolo and quinazolinone compounds have been evaluated for anticancer activity. Specifically, selected scaffolds have shown promising results in inhibiting the growth of ovarian cancer and lung cancer cells, indicating their potential in cancer therapy research (Pokhodylo et al., 2020).

Antihistaminic Agents

- Novel synthesis of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has explored their use as H1-antihistaminic agents, indicating their potential in developing new classes of antihistamines (Alagarsamy, Solomon, & Murugan, 2007).

Anti-inflammatory Research

- The exploration of (3H-Quinazoline-4-ylidene)hydrazides and their heterocyclization products for anti-inflammatory properties points towards their potential application in creating new anti-inflammatory agents. This includes studies on the synthesis and evaluation of these compounds' ability to reduce paw edema in rat models, indicating a significant interest in their medicinal chemistry applications (Martynenko et al., 2019).

Future Directions

The future directions for research on “2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, more research could be done to fully understand their synthesis, chemical reactions, and mechanisms of action.

properties

IUPAC Name |

2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O2/c19-10-11-22-18(25)23-15-9-5-4-8-14(15)16(24)21(17(23)20-22)12-13-6-2-1-3-7-13/h1-9H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUAKPCNNLGCQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2798797.png)

![3-(2-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2798799.png)

![(2S)-2-[(2,4-dichlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2798802.png)

![2-[2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2798808.png)

![4-Oxo-4-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]butanoic acid](/img/no-structure.png)

![2-[[1-[2-(2,5-Dimethylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2798813.png)

![3-Methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2798817.png)